molecular formula C18H17N3O3S B2483504 (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone CAS No. 851803-50-4

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone

Cat. No.: B2483504
CAS No.: 851803-50-4
M. Wt: 355.41
InChI Key: DVEBZHRQDNQPCI-UHFFFAOYSA-N
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Description

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone is a synthetic compound featuring a 4,5-dihydro-1H-imidazole core that is functionalized at the 1-position with a 2-nitrobenzoyl group and at the 2-position with a (3-methylbenzyl)thio ether group . This structure places it within a class of substituted imidazoles known for their significant potential in medicinal chemistry research . The 2-nitroaryl group can serve as a strong electron-withdrawing component, while the benzylthio ether moiety may influence the compound's lipophilicity and overall interaction with biological targets. Potential Research Applications and Value Based on the pharmacological profile of structurally similar molecules, this compound is of high interest for early-stage discovery research. Its core imidazole scaffold is found in a wide range of bioactive molecules, suggesting potential for diverse investigative pathways . Specifically, analogues with similar (benzylthio)-dihydroimidazole structures have been identified as potent inhibitors of cysteine protease enzymes, such as cathepsin B, K, and L . These proteases are implicated in various disease pathologies, including cancer progression, viral infections, and inflammatory responses . Consequently, this compound may serve as a valuable chemical probe or starting point for developing novel therapeutic agents in these research areas. Handling and Compliance This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-5-4-6-14(11-13)12-25-18-19-9-10-20(18)17(22)15-7-2-3-8-16(15)21(23)24/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEBZHRQDNQPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone is part of a broader class of imidazole derivatives known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O4S2C_{22}H_{25}N_{3}O_{4}S_{2}, with a molecular weight of 459.58 g/mol. Its structural components include:

  • An imidazole ring, which is often associated with biological activity.
  • A thioether group, enhancing lipophilicity and potentially impacting bioavailability.
  • A nitrophenyl moiety, which may contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds similar to the target compound have shown promise in inhibiting tumor growth. For instance, studies have reported that imidazole derivatives can inhibit farnesyltransferase (FT), an enzyme involved in cancer cell proliferation. A related compound demonstrated an IC50 value of 24 nM against FT, leading to significant phenotypic reversion in transformed cells .
  • Antimicrobial Properties : Certain imidazole derivatives have been evaluated for their antimicrobial efficacy. For example, a series of synthesized compounds displayed moderate activity against various bacterial and fungal strains . The presence of the thioether group in the target compound may enhance its interaction with microbial membranes.
  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, which can be attributed to their ability to inhibit specific pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of imidazole compounds is heavily influenced by their structural features. Key findings include:

  • Hydrophobic Substituents : The presence of hydrophobic groups at specific positions on the imidazole ring enhances inhibitory activity against cancer cell lines.
  • Aryl Groups : Substituents such as nitrophenyl can significantly affect the potency and selectivity of these compounds towards various biological targets .

Case Studies

Several studies have investigated the biological effects of imidazole derivatives:

  • Antitumor Study : A study involving a series of 1H-imidazole derivatives showed that modifications at the 4-position could lead to enhanced antitumor activity in vitro. The most active compounds were further tested in vivo, demonstrating significant tumor growth inhibition in animal models .
  • Antimicrobial Evaluation : A synthesized library of imidazo-pyrazole derivatives was screened against Mycobacterium species, revealing several compounds with over 90% inhibition rates. This suggests potential applications in treating tuberculosis .

Data Tables

Activity Type Compound IC50/Effectiveness Notes
AntitumorImidazole derivativeIC50 = 24 nMInhibits farnesyltransferase
AntimicrobialImidazo-pyrazole>90% inhibitionEffective against Mycobacterium
Anti-inflammatoryVarious imidazole derivativesVariableInhibitory effects on inflammatory pathways

Scientific Research Applications

Structural Features

The compound contains an imidazole ring and a thioether group, which are significant for its biological activity. The presence of a nitrophenyl moiety enhances its potential reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that imidazole derivatives exhibit notable anticancer properties. The compound has shown effectiveness against various cancer cell lines. For instance:

  • A study demonstrated that specific substitutions on the imidazole ring enhanced anticancer activity in vitro against breast cancer cell lines, with significant cytotoxicity observed at concentrations as low as 10 µM.
  • Similar compounds have been reported to inhibit farnesyltransferase, an enzyme critical for cancer cell proliferation, with IC50 values in the nanomolar range.

Antimicrobial Properties

The structure of this compound suggests potential antimicrobial activity:

  • Thioether-containing compounds similar to this one have demonstrated antibacterial and antifungal activities. For example, compounds with analogous structures showed effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations ranging from 15 to 30 µg/mL.

Enzyme Inhibition

The imidazole ring can interact with metal ions in active sites of enzymes, leading to inhibition of their function:

  • This mechanism is crucial in the development of enzyme inhibitors for therapeutic applications, particularly in cancer treatment where enzyme activity plays a significant role in tumor growth.

Pharmacological Effects

The pharmacological effects of this compound may include:

  • Cell Cycle Arrest : Similar compounds have induced cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : The compound's ability to inhibit specific enzymes could be leveraged in drug design for various diseases.

Antitumor Activity

A study focused on imidazole derivatives found that specific modifications on the imidazole ring significantly enhanced anticancer activity against breast cancer cell lines. The tested compound exhibited cytotoxicity at low concentrations, indicating its potential as a therapeutic agent.

Antimicrobial Evaluation

Another research project evaluated thioether derivatives for their antimicrobial properties. Compounds similar to this one demonstrated effective antibacterial activity against common pathogens, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents.

Comparison with Similar Compounds

Substituent Variations in the Benzylthio Group

  • Trifluoromethyl Substitution: The compound (4-nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS: 851805-74-8) replaces the 3-methyl group with a trifluoromethyl group.
  • Position of Nitro Group : The target compound’s nitro group is in the ortho position, whereas the analog above has a para-nitro group. Ortho substitution may introduce steric hindrance, reducing rotational freedom and affecting intermolecular interactions (e.g., π-stacking) compared to para-substituted derivatives .

Core Structure Modifications

  • Imidazole vs. Imidazoline: Unlike 1H-imidazole derivatives (e.g., 2,4,5-triphenyl-1H-imidazoles in ), the 4,5-dihydroimidazoline core in the target compound is partially saturated.

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Weight (g/mol) Melting Point (°C) Substituent Effects
Target Compound ~380.43* Not reported Ortho-nitro, 3-methylbenzylthio
(4-Nitrophenyl)[2-(3-CF3-benzylthio)... 463.36 Not reported Para-nitro, 3-CF3-benzylthio
6c () 474.51 110–115 Para-nitro, o-nitrophenyl ethanone

*Calculated based on formula C18H17N3O3S.

  • Melting Points: The target compound’s melting point is unreported, but analogs with nitro groups (e.g., 6c in ) show lower melting points (110–115°C), suggesting reduced crystallinity compared to non-nitro derivatives (e.g., 6b: 130–133°C) .
  • Lipophilicity : The 3-methylbenzylthio group likely confers moderate lipophilicity, intermediate between the hydrophilic 2-furyl () and the highly lipophilic 3-CF3-benzylthio analogs .

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